1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 138907-81-0
VCID: VC21281600
InChI: InChI=1S/C10H7FN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15)
SMILES: C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)F
Molecular Formula: C10H7FN2O2
Molecular Weight: 206.17 g/mol

1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

CAS No.: 138907-81-0

Cat. No.: VC21281600

Molecular Formula: C10H7FN2O2

Molecular Weight: 206.17 g/mol

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid - 138907-81-0

Specification

CAS No. 138907-81-0
Molecular Formula C10H7FN2O2
Molecular Weight 206.17 g/mol
IUPAC Name 1-(4-fluorophenyl)pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C10H7FN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15)
Standard InChI Key VHGLETHNIUVDGO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)F
Canonical SMILES C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)F

Introduction

Structural Characteristics and Properties

Chemical Structure

1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid consists of a pyrazole heterocycle with a 4-fluorophenyl group attached to the N1 position and a carboxylic acid group at the C4 position. The pyrazole ring contains two adjacent nitrogen atoms in a five-membered aromatic heterocycle. The fluorine atom on the phenyl ring significantly affects the electronic properties of the molecule, influencing its reactivity and biological interactions.

Physical and Chemical Properties

The physical and chemical properties of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid are primarily determined by its constituent functional groups. Based on structurally similar compounds, the following properties can be inferred:

PropertyValue/Description
Molecular FormulaC10H7FN2O2
Molecular WeightApproximately 206.18 g/mol
Physical StateCrystalline solid
SolubilityLikely soluble in polar organic solvents, limited water solubility
AcidityCarboxylic acid group confers acidic properties
Melting PointTypically between 180-250°C for similar compounds

The presence of the carboxylic acid group provides acidic character, while the fluorine substituent on the phenyl ring enhances lipophilicity and metabolic stability. These properties are crucial for potential pharmaceutical applications, affecting both pharmacokinetic and pharmacodynamic profiles.

Synthetic Approaches

General Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid can be approached through several strategies based on general pyrazole chemistry. Drawing from the synthesis of similar compounds, potential routes include:

  • Condensation of 4-fluorophenylhydrazine with appropriate β-dicarbonyl compounds, followed by oxidation of the resulting pyrazole derivative to introduce the carboxylic acid functionality .

  • Direct cyclization approaches involving the reaction of hydrazines with α,β-unsaturated esters, similar to the methods described for related difluoromethyl-pyrazole carboxylic acids .

Optimized Synthesis Pathway

A potentially efficient synthesis pathway could involve:

  • Reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate

  • Cyclization to form the pyrazole ring structure

  • Subsequent oxidation or functionalization to introduce the carboxylic acid group at position 4

This approach would be analogous to the methods described for 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, which shares significant structural similarity with our target compound.

Comparative Analysis with Related Compounds

Structural Analogues

Comparing 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid with structurally related compounds provides insights into its potential properties and applications:

CompoundStructural DifferenceKey Property Difference
1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydeCarbaldehyde instead of carboxylic acidLess acidic, different reactivity profile
1-(4-fluorophenyl)-5-[3-(1H-indol-3-yl)propoxy]-1H-pyrazole-4-carboxylic acidAdditional indolylpropoxy substituent at position 5Increased molecular weight, different biological targeting
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidDifluoromethyl at position 3, methyl at position 1 instead of 4-fluorophenylDifferent electronic properties and hydrogen bonding capabilities

Structure-Property Relationships

The fluorine atom in the para position of the phenyl ring significantly influences the compound's properties. Fluorine substitution typically:

  • Enhances metabolic stability by blocking potential sites of oxidative metabolism

  • Increases lipophilicity, potentially improving membrane permeability

  • Alters the electronic properties of the molecule, affecting its binding affinity to biological targets

  • Modifies the pKa of the carboxylic acid group, influencing its ionization behavior in biological systems

These modifications can significantly impact the compound's pharmacological profile and potential applications in drug development.

Molecular Characteristics and Identification

Spectroscopic MethodExpected Characteristic Features
¹H NMRSignals for pyrazole C-H protons (typically δ 7.5-8.5 ppm), aromatic protons of the fluorophenyl group (multiplets, δ 7.0-7.8 ppm), and carboxylic acid proton (broad signal, δ 10-13 ppm)
¹³C NMRSignals for carboxylic carbon (δ ~165 ppm), pyrazole carbons (δ 110-140 ppm), and fluorophenyl carbons with characteristic C-F coupling
IRStrong C=O stretching band (~1700 cm⁻¹), O-H stretching (~3000-3500 cm⁻¹), C=N and C=C stretching bands (1400-1600 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 206, with fragmentation patterns characteristic of loss of CO₂ and cleavage of the N-phenyl bond

Computational Chemical Descriptors

Based on similar pyrazole derivatives, the following computational descriptors can be estimated:

ParameterExpected Value
LogP1.5-2.5
Polar Surface Area55-70 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Rotatable Bonds2-3

These parameters are important for assessing the drug-likeness of the compound and its potential pharmaceutical applications .

Research Developments and Applications

Current Research Trends

The development of pyrazole carboxylic acids has been an active area of research in medicinal chemistry. Recent advancements include:

  • Optimization of synthetic routes to reduce isomer formation, as demonstrated in the synthesis of related pyrazole carboxylic acids

  • Investigation of structure-activity relationships to enhance specific biological activities

  • Development of more selective derivatives through targeted structural modifications

  • Exploration of new therapeutic applications based on emerging biological targets

Industrial and Synthetic Applications

Beyond potential pharmaceutical applications, 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid could serve as:

  • An intermediate in the synthesis of more complex molecules

  • A building block for combinatorial chemistry libraries

  • A scaffold for the development of chemical probes for biological research

  • A starting material for the preparation of bioactive compounds with diverse applications

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